molecular formula C19H15Cl2N3O2 B2507709 2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide CAS No. 1424606-22-3

2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide

Cat. No. B2507709
CAS RN: 1424606-22-3
M. Wt: 388.25
InChI Key: SSVPLBMZDDCNBE-UHFFFAOYSA-N
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Description

This compound is associated with the JAK2 kinase (JH1 domain) and is classified as a transferase inhibitor . It has been used in the study of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD), by selectively targeting TYK2 .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure is 2.30 Å .

Mechanism of Action

The compound acts as a selective inhibitor of TYK2, a kinase involved in inflammatory responses . This makes it a potential therapeutic agent for inflammatory diseases like psoriasis and IBD .

Future Directions

The compound has shown promise in the treatment of inflammatory diseases, and future research may focus on optimizing its selectivity and potency . It could also be explored for other therapeutic applications given its role as a kinase inhibitor .

properties

IUPAC Name

2,6-dichloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-9-8-15(18(21)23-16)19(26)22-11-13-4-6-14(7-5-13)12-24-10-2-1-3-17(24)25/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVPLBMZDDCNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CNC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide

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